Cas no 2228555-24-4 (5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo2,1-b1,3thiazole)

5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo2,1-b1,3thiazole 化学的及び物理的性質
名前と識別子
-
- 5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo2,1-b1,3thiazole
- 5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole
- 2228555-24-4
- EN300-1918213
-
- インチ: 1S/C10H13BrN2S/c1-7-8(10(2,3)6-11)13-4-5-14-9(13)12-7/h4-5H,6H2,1-3H3
- InChIKey: YQHBDETZKKJYBQ-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)C1=C(C)N=C2N1C=CS2
計算された属性
- せいみつぶんしりょう: 271.99828g/mol
- どういたいしつりょう: 271.99828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo2,1-b1,3thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1918213-0.05g |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole |
2228555-24-4 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1918213-1.0g |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole |
2228555-24-4 | 1g |
$1485.0 | 2023-06-01 | ||
Enamine | EN300-1918213-0.25g |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole |
2228555-24-4 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1918213-0.5g |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole |
2228555-24-4 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1918213-1g |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole |
2228555-24-4 | 1g |
$1485.0 | 2023-09-17 | ||
Enamine | EN300-1918213-5g |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole |
2228555-24-4 | 5g |
$4309.0 | 2023-09-17 | ||
Enamine | EN300-1918213-0.1g |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole |
2228555-24-4 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1918213-2.5g |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole |
2228555-24-4 | 2.5g |
$2912.0 | 2023-09-17 | ||
Enamine | EN300-1918213-5.0g |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole |
2228555-24-4 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1918213-10.0g |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole |
2228555-24-4 | 10g |
$6390.0 | 2023-06-01 |
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo2,1-b1,3thiazole 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo2,1-b1,3thiazoleに関する追加情報
Comprehensive Analysis of 5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole (CAS No. 2228555-24-4)
The compound 5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole (CAS No. 2228555-24-4) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring an imidazo[2,1-b][1,3]thiazole core with a bromo-2-methylpropan-2-yl substituent, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel drug candidates, especially in the fields of antiviral and anti-inflammatory therapies.
One of the most frequently searched questions about this compound is: "What are the synthetic routes for 5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole?" The synthesis typically involves multi-step organic reactions, including cyclization and halogenation processes. The bromine atom at the 1-position of the 2-methylpropan-2-yl group offers a reactive site for further functionalization, making it a versatile intermediate in medicinal chemistry. Recent studies have explored its use in click chemistry and cross-coupling reactions, aligning with the growing trend of sustainable and efficient synthetic methodologies.
Another hot topic in the scientific community is the biological activity of imidazo[2,1-b][1,3]thiazole derivatives. The scaffold of this compound is known to exhibit a range of pharmacological properties, including kinase inhibition and antimicrobial effects. Researchers are investigating whether 5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole can be optimized to enhance its bioavailability and target specificity. This aligns with the broader industry focus on precision medicine and personalized therapeutics.
From an industrial perspective, the demand for high-purity 2228555-24-4 has increased due to its potential applications in material science. Its heterocyclic structure contributes to unique electronic properties, making it a candidate for organic semiconductors or photoluminescent materials. This ties into the current surge in interest for organic electronics and green energy solutions, where such compounds could play a pivotal role.
For those searching "CAS 2228555-24-4 solubility and stability," it's important to note that this compound exhibits moderate solubility in polar organic solvents like DMSO and methanol. Stability studies suggest that it should be stored under inert conditions to prevent degradation, particularly due to the reactive bromine moiety. These characteristics are critical for researchers handling the compound in laboratory settings.
The 6-methylimidazo[2,1-b][1,3]thiazole moiety is also being studied for its potential in agrochemical applications. With the increasing global focus on sustainable agriculture, there's growing interest in developing novel pesticides with improved selectivity and lower environmental impact. While 5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole itself may not be an active ingredient, its derivatives could offer new modes of action against resistant pest strains.
Analytical characterization of this compound often involves advanced techniques such as LC-MS and NMR spectroscopy. The mass spectrum typically shows a characteristic molecular ion peak corresponding to its molecular weight, while the proton NMR displays distinct signals for the methyl groups and the imidazo[2,1-b][1,3]thiazole protons. These analytical data are crucial for quality control in both research and industrial production settings.
In the context of drug discovery, the imidazo[2,1-b][1,3]thiazole scaffold is recognized as a privileged structure, meaning it frequently appears in biologically active molecules. This has led to increased patent activity surrounding derivatives of 5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole, particularly in the areas of oncology and infectious diseases. The bromine substituent provides an excellent handle for further structural modifications through various coupling reactions.
Environmental and safety considerations for handling CAS 2228555-24-4 follow standard laboratory protocols for brominated compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this material. This information addresses common queries about "safety data for 5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole."
The future research directions for this compound are likely to focus on expanding its utility in combinatorial chemistry libraries and exploring its potential in catalysis. With the pharmaceutical industry's continued emphasis on fragment-based drug discovery, the 5-(1-bromo-2-methylpropan-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole structure offers valuable opportunities for lead compound development. Its balanced lipophilicity and molecular weight make it particularly attractive for these applications.
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